molecular formula C11H10N2O3 B8672445 Acetic acid, benzoyldiazo-, ethyl ester CAS No. 28383-65-5

Acetic acid, benzoyldiazo-, ethyl ester

Cat. No.: B8672445
CAS No.: 28383-65-5
M. Wt: 218.21 g/mol
InChI Key: UORPZKSQFCKMOW-UHFFFAOYSA-N
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Description

Acetic acid, benzoyldiazo-, ethyl ester (C₁₁H₁₀N₂O₃) is an ethyl ester derivative of acetic acid featuring a benzoyldiazo (–N=N–C₆H₅CO–) functional group. Ethyl benzoylacetate is synthesized via esterification of benzoylacetic acid and serves as a precursor in organic synthesis for heterocyclic compounds, pharmaceuticals, and agrochemicals . The diazo group in the target compound likely enhances reactivity, enabling applications in photochemistry or as a coupling agent in polymer synthesis.

Properties

CAS No.

28383-65-5

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-diazo-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9(13-12)10(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

UORPZKSQFCKMOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Benzoylacetate (C₁₁H₁₂O₃)

  • Structure : Ethyl ester of benzoylacetic acid, lacking the diazo group.
  • Synthesis: Prepared via cyclization of ethyl 2-chloro-3-oxobutanoate with aromatic amines or via hydrolysis of intermediates like ethyl 2-methyl-benzoimidazothiazole-3-carboxylate .
  • Applications : Intermediate in the synthesis of imidazo-thiazole derivatives with antimicrobial and anticancer activities .

Ethyl 2-Benzyamido-2-Cyanoacetate (C₁₂H₁₂N₂O₃)

  • Structure: Contains a benzoyl group and cyano substituent.
  • Reactivity: The cyano group facilitates nucleophilic substitutions, contrasting with the electrophilic diazo group in the target compound .

Ethyl Esters of Benzoic Acid and p-Bromobenzoic Acid

  • Physical Properties : Density-composition relationships for these esters (e.g., ethyl benzoate: ρ ~1.05 g/cm³) provide benchmarks for comparing solubility and polarity .

Analytical Methods

  • Chromatography: Ethyl benzoylacetate and analogs are analyzed via TLC (silica gel, chloroform/methanol) and HPLC .
  • Spectroscopy : ¹H NMR (δ 2.28 ppm for methyl groups) and MS ([M+1]⁺ at m/z = 261.2) are standard for structural confirmation .

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